molecular formula C30H34N2O6 B1436953 Dde-D-Orn(Fmoc)-OH CAS No. 2044710-31-6

Dde-D-Orn(Fmoc)-OH

Cat. No.: B1436953
CAS No.: 2044710-31-6
M. Wt: 518.6 g/mol
InChI Key: IOXWJOGKQWRDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-D-Ornithine(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) group and the Fmoc (9-Fluorenylmethyloxycarbonyl) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and subsequent reactions at specific stages.

Scientific Research Applications

Dde-D-Ornithine(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Safety and Hazards

Dde-D-Orn(Fmoc)-OH is classified as an irritant . It should be handled with care to avoid contact with skin and eyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dde-D-Ornithine(Fmoc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of ornithine is first protected with the Dde group. This is achieved by reacting ornithine with 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base such as triethylamine.

    Protection of the Side Chain: The side chain amino group of ornithine is then protected with the Fmoc group. This is done by reacting the Dde-protected ornithine with 9-Fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Industrial Production Methods

In an industrial setting, the production of Dde-D-Ornithine(Fmoc)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dde-D-Ornithine(Fmoc)-OH undergoes several types of reactions, including:

    Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions. The Dde group is typically removed using hydrazine, while the Fmoc group is removed using a base such as piperidine.

    Coupling Reactions: The deprotected amino groups can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

    Hydrazine: Used for the removal of the Dde group.

    Piperidine: Used for the removal of the Fmoc group.

    Coupling Reagents: Such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) for peptide bond formation.

Major Products Formed

    Deprotected Ornithine: After removal of the protecting groups.

    Peptides: Formed through coupling reactions with other amino acids.

Mechanism of Action

The mechanism of action of Dde-D-Ornithine(Fmoc)-OH involves the selective protection and deprotection of amino groups during peptide synthesis. The Dde and Fmoc groups prevent unwanted reactions, allowing for the stepwise assembly of peptides. The deprotection steps are carefully controlled to ensure that only the desired amino groups are exposed for subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Dde-D-Lysine(Fmoc)-OH: Similar to Dde-D-Ornithine(Fmoc)-OH but with lysine instead of ornithine.

    Boc-D-Ornithine(Fmoc)-OH: Uses the Boc (tert-Butyloxycarbonyl) group instead of the Dde group for protection.

    Cbz-D-Ornithine(Fmoc)-OH: Uses the Cbz (Carbobenzyloxy) group instead of the Dde group for protection.

Uniqueness

Dde-D-Ornithine(Fmoc)-OH is unique due to the combination of the Dde and Fmoc protecting groups, which provide selective and orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to other protecting group combinations.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXWJOGKQWRDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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